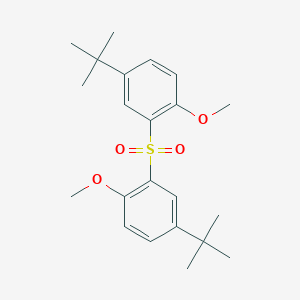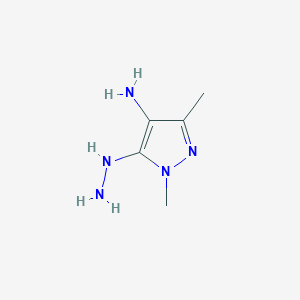![molecular formula C38H24N6 B12552804 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) CAS No. 193145-71-0](/img/structure/B12552804.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-([1,1'-Bifenilo]-4,4'-diil)bis(3-fenilpirido[3,4-b]pirazina) es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de bifenilo unido a dos unidades de pirido[3,4-b]pirazina. La presencia de múltiples anillos aromáticos y átomos de nitrógeno en su estructura lo convierte en un tema interesante para varios estudios científicos, particularmente en los campos de la química orgánica y la ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2'-([1,1'-Bifenilo]-4,4'-diil)bis(3-fenilpirido[3,4-b]pirazina) generalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del Núcleo de Bifenilo: El núcleo de bifenilo se puede sintetizar a través de una reacción de acoplamiento de Suzuki entre un derivado de benceno halogenado y un ácido borónico.
Formación de Unidades de Pirido[3,4-b]pirazina: Las unidades de pirido[3,4-b]pirazina se pueden sintetizar a través de reacciones de ciclización que involucran precursores apropiados como la 2-aminopiridina y las 1,2-dicetonas.
Acoplamiento de Unidades de Bifenilo y Pirido[3,4-b]pirazina: El paso final implica el acoplamiento del núcleo de bifenilo con las unidades de pirido[3,4-b]pirazina utilizando un agente de acoplamiento adecuado en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2'-([1,1'-Bifenilo]-4,4'-diil)bis(3-fenilpirido[3,4-b]pirazina) puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio, lo que resulta en la formación de derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4) en condiciones anhidras.
Sustitución: Agentes halogenantes (por ejemplo, N-bromosuccinimida) para la sustitución electrófila; nucleófilos (por ejemplo, aminas) para la sustitución nucleófila.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales como halógenos, alquilo o amino.
Aplicaciones Científicas De Investigación
2,2'-([1,1'-Bifenilo]-4,4'-diil)bis(3-fenilpirido[3,4-b]pirazina) tiene varias aplicaciones en la investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología: Se están explorando las posibles actividades biológicas del compuesto, como las propiedades antimicrobianas y anticancerígenas. Puede servir como un compuesto principal para el desarrollo de nuevos productos farmacéuticos.
Medicina: Se está investigando su potencial aplicación terapéutica, incluido su uso como candidato a fármaco para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED), debido a sus propiedades electrónicas.
Mecanismo De Acción
El mecanismo de acción de 2,2'-([1,1'-Bifenilo]-4,4'-diil)bis(3-fenilpirido[3,4-b]pirazina) depende de su aplicación específica. En los sistemas biológicos, el compuesto puede interactuar con varios objetivos moleculares, como enzimas o receptores, lo que lleva a la modulación de su actividad. La presencia de múltiples anillos aromáticos y átomos de nitrógeno permite fuertes interacciones con macromoléculas biológicas, lo que potencialmente interrumpe su función normal. En la ciencia de los materiales, las propiedades electrónicas del compuesto le permiten participar en procesos de transferencia de carga, lo que lo hace útil en dispositivos electrónicos.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Quinoxalina: Estos compuestos comparten una estructura heterocíclica similar y exhiben propiedades electrónicas comparables.
Derivados de Pirido[2,3-b]pirazina: Estos compuestos tienen un núcleo de piridina-pirazina similar y se utilizan en aplicaciones similares.
Derivados de Bifenilo: Los compuestos con un núcleo de bifenilo están relacionados estructuralmente y exhiben una reactividad química similar.
Unicidad
2,2'-([1,1'-Bifenilo]-4,4'-diil)bis(3-fenilpirido[3,4-b]pirazina) es único debido a su combinación de un núcleo de bifenilo con unidades de pirido[3,4-b]pirazina. Esta estructura única confiere propiedades electrónicas y fotofísicas distintas, lo que la hace valiosa para aplicaciones específicas en ciencia de los materiales y productos farmacéuticos.
Propiedades
Número CAS |
193145-71-0 |
|---|---|
Fórmula molecular |
C38H24N6 |
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
3-phenyl-2-[4-[4-(3-phenylpyrido[3,4-b]pyrazin-2-yl)phenyl]phenyl]pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C38H24N6/c1-3-7-27(8-4-1)35-37(41-31-19-21-39-23-33(31)43-35)29-15-11-25(12-16-29)26-13-17-30(18-14-26)38-36(28-9-5-2-6-10-28)44-34-24-40-22-20-32(34)42-38/h1-24H |
Clave InChI |
PTTAZSPQVOYSBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=C2C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC7=C(C=NC=C7)N=C6C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)

![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)

![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)

![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)

![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)


